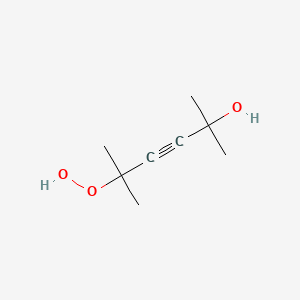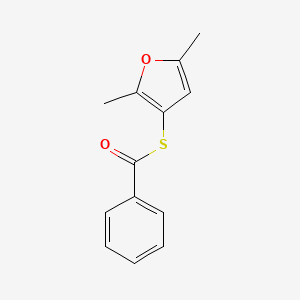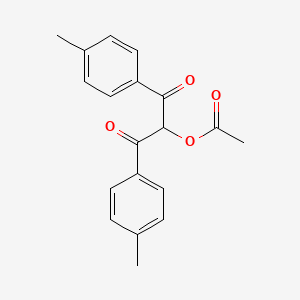![molecular formula C11H10ClN3O2S B14638263 3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- CAS No. 55841-82-2](/img/structure/B14638263.png)
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- is a chemical compound with the molecular formula C11H10ClN3O2S It is a derivative of pyridine and sulfonamide, featuring a 4-chlorophenyl group attached to the amino group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- typically involves the reaction of 4-chlorophenylamine with 3-pyridinesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids or other reduced forms.
Substitution: Various substituted pyridinesulfonamide derivatives.
科学研究应用
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
4-Chloro-3-pyridinesulfonamide: Similar structure but lacks the 4-chlorophenyl group.
3-Pyridinesulfonamide, 2-[(3-chlorophenyl)amino]-: Similar structure with a different position of the chlorine atom on the phenyl ring.
Uniqueness
3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]- is unique due to the specific positioning of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs .
属性
CAS 编号 |
55841-82-2 |
|---|---|
分子式 |
C11H10ClN3O2S |
分子量 |
283.73 g/mol |
IUPAC 名称 |
2-(4-chloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-8-3-5-9(6-4-8)15-11-10(18(13,16)17)2-1-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
InChI 键 |
CLGGMBNFSRSSPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)


![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)

![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
